BS2G Crosslinker
Description
Chemical Structure and Functional Properties of Bis(sulfosuccinimidyl) Glutarate Disodium
This compound (disodium) is characterized by two sulfo-N-hydroxysuccinimide (NHS) ester groups connected via a glutarate spacer. The disodium salt formulation enhances water solubility, allowing reactions in physiological buffers without organic solvents. The molecular formula is C₁₇H₁₆N₂Na₂O₁₄S₂ , with a molecular weight of 530.35 g/mol . Its structure ensures reactivity toward primary amines (ε-amino groups of lysine residues and N-termini), forming stable amide bonds upon conjugation.
Table 1: Key Chemical Properties of this compound (Disodium)
The spacer arm length of 7.7 Å permits crosslinking between amines within a 7.7–11.4 Å range, making BS2G ideal for studying short-distance protein interactions. Unlike non-sulfonated analogs (e.g., DSS), BS2G’s charged sulfonate groups prevent cell membrane permeation, restricting crosslinking to extracellular proteins. This property is leveraged in cell-surface protein studies and immunoprecipitation workflows to stabilize antibody-antigen complexes.
Historical Development of Homobifunctional NHS-Ester Crosslinkers
NHS-ester crosslinkers emerged in the 1960s as tools for protein conjugation, with homobifunctional reagents like disuccinimidyl suberate (DSS) enabling amine-to-amine crosslinking. However, early NHS esters suffered from poor water solubility, requiring organic solvents like dimethyl sulfoxide (DMSO) for dissolution, which limited their use in physiological conditions. The introduction of sulfonated NHS esters (e.g., BS3, BS2G) in the 1980s addressed this issue, as the sulfonate group conferred water solubility and reduced hydrolysis rates.
BS2G, a glutarate-based variant, was developed to provide a shorter spacer arm (7.7 Å vs. 11.4 Å in BS3) for probing tighter protein interfaces. Its disodium salt formulation improved storage stability, with a shelf life of >12 months at 4°C. The advent of mass spectrometry-compatible crosslinkers in the 2000s further solidified BS2G’s role, as its non-cleavable bonds and deuterated analogs (e.g., BS2G-d0/d4) enabled precise identification of crosslinked peptides.
Role in Modern Structural Biology and Proteomics Research
BS2G is widely used in structural biology to map protein interaction networks and validate computational models. By crosslinking adjacent lysines in protein complexes, BS2G provides distance constraints that inform molecular docking simulations. For example, in ribosome studies, BS2G has elucidated subunit interfaces by crosslinking 30S and 50S ribosomal proteins.
In proteomics, BS2G-based crosslinking coupled with MS (XL-MS) identifies transient interactions in cellular lysates. A 2021 study demonstrated that BS2G crosslinked 1.5× more peptides than traditional NHS esters, attributed to its optimized reactivity and solubility. Additionally, BS2G’s deuterated forms (BS2G-d0/d4) enable quantitative MS by creating mass shifts in crosslinked peptides, simplifying data analysis.
Table 2: Applications of this compound in Research
BS2G also excels in immunoprecipitation (IP) workflows. Crosslinking antibodies to Protein A/G beads with BS2G prevents co-elution of antibody heavy/light chains, reducing background noise in Western blots. A representative experiment showed a 25 mg yield of purified recombinant Protein G using BS2G-crosslinked resins.
Properties
IUPAC Name |
disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINCQYPCQMBZSX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2Na2O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
BS2G Crosslinker (disodium) is synthesized through the reaction of glutaric acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired sulfosuccinimidyl ester .
Industrial Production Methods
In industrial settings, the production of this compound (disodium) involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The product is then purified through techniques such as crystallization or chromatography to achieve high purity levels suitable for research applications .
Chemical Reactions Analysis
Reaction Types and Mechanisms
BS2G Crosslinker (disodium) contains two sulfosuccinimidyl (sulfo-NHS) ester groups that react with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the sulfo-NHS ester, releasing N-hydroxysulfosuccinimide (sulfo-NHS) as a byproduct.
Key steps in the reaction mechanism :
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Activation : The sulfo-NHS ester groups are electrophilic, enabling reactivity with nucleophilic amines.
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Amide Bond Formation : Primary amines attack the carbonyl carbon, forming a tetrahedral intermediate that collapses into an amide bond.
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Byproduct Release : Sulfo-NHS is released, which is water-soluble and non-reactive .
Reaction Conditions
BS2G operates optimally under the following conditions:
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| pH | 7.0–9.0 | Higher pH accelerates hydrolysis. |
| Temperature | 4–25°C | Stability decreases at >25°C. |
| Buffer Compatibility | Phosphate, HEPES, or borate | Avoid amine-containing buffers. |
| Reaction Time | 30 min–2 hours | Extended incubation increases yield. |
BS2G’s water solubility (due to sulfonate groups) allows reactions in aqueous buffers without organic solvents .
Common Reagents
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Primary Amines : Lysine residues, N-termini of polypeptides, or amine-modified nucleic acids.
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Proteins : Antibodies, enzymes (e.g., HRP), or receptors.
Major Products
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Crosslinked Proteins : Stable amide-linked protein dimers or multimers.
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Bioconjugates : Antibody-drug conjugates (ADCs) or enzyme-linked immunosorbent assays (ELISAs) .
Reaction Kinetics and Competing Processes
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Hydrolysis : Sulfo-NHS esters hydrolyze in aqueous solutions, competing with amine reactivity. Hydrolysis half-life is ~4–5 hours at pH 7.0 and 0°C, decreasing to ~10 minutes at pH 8.6 .
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Crosslinker Stability : BS2G is sensitive to moisture and heat. Storage at –20°C in anhydrous conditions is recommended .
Comparison with Related Crosslinkers
| Property | BS2G (disodium) | DSS (Homobifunctional) | SMCC (Heterobifunctional) |
|---|---|---|---|
| Reactive Groups | Sulfo-NHS esters | NHS esters | NHS ester + maleimide |
| Solubility | Water-soluble | DMSO-soluble | Partially water-soluble |
| Spacer Arm Length | 7.7 Å | 11.4 Å | 8.3 Å |
| Applications | In vitro crosslinking | Membrane studies | Two-step conjugations |
Structural and Molecular Insights
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
BS2G Crosslinker is predominantly recognized for its role in the synthesis of ADCs, which are designed to target and destroy cancer cells while minimizing damage to healthy tissues. The non-cleavable nature of BS2G ensures that once the drug is conjugated to the antibody, it remains attached during circulation, enhancing therapeutic efficacy and reducing systemic toxicity .
Case Study :
A study highlighted the use of BS2G in developing ADCs that combine cytotoxic agents with monoclonal antibodies. This approach has shown promise in improving the specificity and effectiveness of cancer treatments by delivering drugs directly to tumor cells while sparing normal tissues.
Protein Labeling
This compound is employed for covalently linking proteins to fluorescent dyes or other probes. This facilitates the detection and quantification of proteins in biological samples, enabling researchers to study protein dynamics and interactions within cells.
Application Example :
In a recent experiment, researchers utilized BS2G to label specific proteins in live cells, allowing for real-time imaging and tracking of protein movement and interactions within cellular environments .
Protein-Protein Interactions
The crosslinking capability of BS2G is crucial for studying protein-protein interactions. By stabilizing complexes between interacting proteins, researchers can analyze binding partners and elucidate functional relationships within cellular pathways.
Research Insights :
A study demonstrated the effectiveness of BS2G in crosslinking proteins involved in signaling pathways. The resulting complexes were analyzed using mass spectrometry, revealing novel interactions that could be targeted for therapeutic intervention .
Mechanism of Action
BS2G Crosslinker (disodium) exerts its effects by forming stable amide bonds with primary amines on proteins and other biomolecules. This crosslinking process helps to stabilize protein complexes and allows for the detailed study of protein interactions and structures. The sulfosuccinimidyl ester groups on the crosslinker react with the amines, leading to the formation of covalent bonds that link the molecules together .
Comparison with Similar Compounds
BS3 Crosslinker (Disodium)
Bis(sulfosuccinimidyl) suberate (BS3) is structurally analogous to BS2G but differs in spacer length and applications:
BS3’s longer spacer enables crosslinking of residues farther apart, as demonstrated in studies of the E. coli Pol III clamp-exonuclease complex . However, BS2G’s shorter spacer provides higher specificity in compact domains like the PPAR-β/δ ligand-binding domain (LBD) .
DSS (Disuccinimidyl suberate)
DSS is a non-sulfonated analog of BS3, rendering it membrane-permeable and unsuitable for extracellular applications:
BS2G’s sulfonate groups reduce non-specific binding, improving mass spectrometry (MS) data quality in studies like p53-DNA interactions .
EDC (Zero-Length Crosslinker)
Ethylcarbodiimide (EDC) is a zero-length crosslinker that directly conjugates carboxylates to amines without a spacer arm:
| Property | BS2G | EDC |
|---|---|---|
| Crosslink type | Spacer-arm (7.7 Å) | Zero-length |
| Applications | Structural mapping | Surface residue identification |
| Limitations | Requires lysine accessibility | Limited to adjacent residues |
EDC is less effective for flexible regions like IDPs, where BS2G’s spacer accommodates conformational variability .
Heterobifunctional Crosslinkers (e.g., 3HAA-based)
Heterobifunctional agents like 3-hydroxyanthranilic acid (3HAA) crosslinkers offer orthogonal reactivity (e.g., amine-to-sulfhydryl):
BS2G’s simplicity suits large-scale MS workflows, while 3HAA-based linkers enable precise probing of cysteine-rich regions .
Structural Biology
- p53 Dynamics : BS2G crosslinking revealed conformational shifts in p53 upon DNA binding, highlighting disordered-to-ordered transitions in its CTD .
- PPAR-β/δ Activation : BS2G mapped ligand-induced conformational changes in PPAR-β/δ, distinguishing agonist (GW0742) and antagonist (GW1516) binding modes .
ADC Development
BS2G’s non-cleavable linkage ensures payload retention until lysosomal degradation, contrasting with cleavable linkers (e.g., Val-Cit) that release drugs prematurely . Comparatively, BS3’s longer spacer may improve payload orientation but risks reduced stability .
Practical Considerations
Biological Activity
BS2G Crosslinker (disodium), also known as Bis-(sulfosuccinimidyl) glutarate, is a homobifunctional crosslinking reagent widely utilized in the field of biochemistry and molecular biology. This compound is particularly significant for its role in the development of antibody-drug conjugates (ADCs), where it serves as a non-cleavable linker that enhances the delivery of cytotoxic drugs to targeted cancer cells while minimizing systemic toxicity.
- Molecular Formula : C₁₃H₁₂N₂Na₂O₁₄S
- CAS Number : 881415-72-1
- Molecular Weight : 509.375 g/mol
This compound facilitates the formation of stable covalent bonds between proteins and other biomolecules by reacting with primary amines. This property is crucial in the synthesis of ADCs, where the drug is covalently attached to an antibody through the BS2G linker. The non-cleavable nature of this linker ensures that the drug remains attached until it reaches its target site, which significantly enhances therapeutic efficacy and reduces the side effects commonly associated with traditional chemotherapeutics .
Biological Activity
The biological activity of this compound has been extensively studied, particularly in the context of ADCs. Key findings include:
- Enhanced Targeted Therapy : this compound has shown significant promise in improving targeted therapy against various cancer types. By allowing for the stable attachment of cytotoxic agents to antibodies, it increases the concentration of the drug at tumor sites while limiting exposure to healthy tissues .
- Stability in Biological Systems : The compound's ability to maintain stability in circulation within biological systems is critical for effective drug delivery. Studies indicate that BS2G-linked ADCs exhibit prolonged half-lives compared to those using cleavable linkers, thereby enhancing their therapeutic window .
Case Studies
- Antibody-Drug Conjugates Development : In a study published in Nature Reviews Drug Discovery, researchers highlighted how this compound was instrumental in developing ADCs targeting specific cancer antigens. The study reported that ADCs utilizing BS2G demonstrated superior efficacy in preclinical models compared to those with traditional linkers .
- Protein Interaction Studies : Research involving single-molecule fluorescence resonance energy transfer (FRET) has utilized BS2G to characterize protein interactions. The crosslinker's ability to stabilize protein complexes allowed for detailed structural analysis, providing insights into protein dynamics and interactions under physiological conditions .
Comparative Analysis with Other Crosslinkers
| Property | This compound | BS3 Crosslinker |
|---|---|---|
| Cleavability | Non-cleavable | Non-cleavable |
| Molecular Weight | 509.375 g/mol | 572.429 g/mol |
| Application | Antibody-drug conjugates | Antibody-drug conjugates |
| Solubility | High | Moderate |
Q & A
Q. How does BS2G Crosslinker (disodium) facilitate structural analysis of intrinsically disordered proteins (IDPs)?
BS2G targets lysine residues and N-termini in proteins via its homobifunctional reactivity, making it ideal for studying IDPs with high lysine content, such as the C-terminal domain (CTD) of p53. Its short crosslinking radius (~7.7 Å) ensures proximity-based specificity, while isotopic variants (BS2G-D0/D4) simplify identification and quantification in mass spectrometry. Computational modeling integrates crosslinking data (Cα-Cα distance thresholds ≤25 Å) with solvent-accessible surface area (SASA) and lysine pKa values to validate structural models .
Q. What are the optimal solubility conditions for BS2G in in vitro experiments?
BS2G is typically dissolved in DMSO for stock solutions (e.g., 25–50 mg/mL). For aqueous experiments, it can be diluted in saline or buffered solutions. If precipitation occurs, gentle heating (≤50°C) or sonication may aid dissolution. Pre-tests with small volumes are recommended to confirm solubility under specific experimental conditions .
Advanced Research Questions
Q. How does BS2G’s polarity influence lysine selectivity compared to non-polar crosslinkers like DSG?
Polar crosslinkers like BS2G preferentially target solvent-accessible lysines, whereas non-polar analogs (e.g., DSG) may favor hydrophobic regions. In BSA crosslinking experiments, BS2G detected 46 lysine crosslinks, while DSG identified 46. An equimolar mixture of both increased crosslink detection to 67, suggesting complementary selectivity. This highlights the importance of crosslinker polarity in probing protein conformational dynamics .
Q. What computational strategies validate BS2G-derived crosslinks in protein structural modeling?
Key steps include:
- Applying Cα-Cα distance thresholds (≤25 Å for BS2G) to filter crosslinks.
- Calculating lysine accessibility via SASA (using tools like MSMS) and pKa values (via PropKa).
- Scoring models against experimental crosslinking and footprinting data to penalize outliers (e.g., lysines with low accessibility but high crosslinking rates).
- Integrating AlphaFold predictions with crosslinking data to refine models, as demonstrated in p53 tetramer studies .
Q. How can researchers resolve discrepancies in crosslinking efficiency between dimeric and tetrameric complexes?
In Vps75 studies, BS2G crosslinked dimers more efficiently than tetramers due to reduced proximity of lysine residues at tetramer interfaces. To address this:
- Use crosslinkers with longer radii (e.g., DTSSP) for larger complexes.
- Combine crosslinking with size-exclusion chromatography or native MS to assess oligomeric states.
- Validate results using orthogonal techniques like hydrogen-deuterium exchange (HDX) .
Methodological Considerations
Q. How should BS2G crosslinking data be interpreted in flexible protein regions?
Flexible regions (e.g., intrinsically disordered regions, IDRs) may yield crosslinks exceeding distance thresholds due to transient conformations. To account for this:
Q. What are the limitations of SDS-PAGE in analyzing BS2G crosslinking products?
SDS-PAGE may underestimate crosslinking efficiency due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
